![molecular formula C19H19N3O7 B2649235 Ethyl 3-[(4-methyl-3-nitrobenzoyl)amino]-3-(3-nitrophenyl)propanoate CAS No. 681841-35-0](/img/structure/B2649235.png)
Ethyl 3-[(4-methyl-3-nitrobenzoyl)amino]-3-(3-nitrophenyl)propanoate
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Overview
Description
Ethyl 3-[(4-methyl-3-nitrobenzoyl)amino]-3-(3-nitrophenyl)propanoate is a heterocyclic compound . It is designed using 4-(methylamino)-3-nitrobenzoic acid as a starting material . The compound has a molecular weight of 372.38 .
Synthesis Analysis
The compound is obtained via a multiple synthesis route . It is one of the most important intermediates in the synthesis of Dabigatran etexilate , a thrombin inhibitor used to treat thromboses and cardiovascular diseases .Molecular Structure Analysis
The compound is characterized by IR, 1 H NMR, and single crystal X-ray crystallography . Its linear formula is C18H20N4O5 .Chemical Reactions Analysis
The compound is synthesized using 4-(methylamino)-3-nitrobenzoic acid as a starting material . More details about its chemical reactions are not available in the retrieved papers.Physical And Chemical Properties Analysis
The compound is a solid and should be stored in a dark place, sealed in dry conditions, at 2-8°C . Its InChI Code is 1S/C18H20N4O5/c1-3-27-17(23)9-11-21(16-6-4-5-10-20-16)18(24)13-7-8-14(19-2)15(12-13)22(25)26/h4-8,10,12,19H,3,9,11H2,1-2H3 .Scientific Research Applications
Synthesis Techniques
Research on the synthesis of closely related compounds has demonstrated innovative approaches to creating complex molecules. For example, Cheng Huansheng et al. (2013) described a process for synthesizing Dabigatran Etexilate, starting from 4-methylamino-3-nitrobenzoic acid. This process involves multiple steps, including reduction, amidination, and acylation, achieving an overall yield of about 48% (Cheng Huansheng, 2013).
Crystal Structure and Anti-Cancer Activity
Liu et al. (2019) designed and synthesized a new heterocyclic compound using 4-(methylamino)-3-nitrobenzoic acid as a starting material. The compound demonstrated in vitro anti-cancer activity against human gastric cancer cell lines, highlighting its potential therapeutic applications (Liu et al., 2019).
Chemical Properties and Applications
The synthesis and characterization of various chemical compounds, including Ethyl 3-[(4-methyl-3-nitrobenzoyl)amino]-3-(3-nitrophenyl)propanoate, have led to a deeper understanding of their chemical properties and potential applications. For instance, the study of their crystal structures, as reported by Hong-qiang Liu et al. (2012), provides valuable insights into the molecular configurations and interactions that could influence their functional applications in fields such as pharmaceuticals and materials science (Hong-qiang Liu et al., 2012).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statement is H302 , indicating that it is harmful if swallowed. Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
ethyl 3-[(4-methyl-3-nitrobenzoyl)amino]-3-(3-nitrophenyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O7/c1-3-29-18(23)11-16(13-5-4-6-15(9-13)21(25)26)20-19(24)14-8-7-12(2)17(10-14)22(27)28/h4-10,16H,3,11H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZWPGXDVWAEOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-[(4-methyl-3-nitrobenzoyl)amino]-3-(3-nitrophenyl)propanoate |
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